2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
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Overview
Description
2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide; oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an azepane ring, a benzyl group, and a dihydropyrroloquinoline moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide typically involves multiple steps, including the formation of the azepane ring and the dihydropyrroloquinoline core. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-azepanone
- 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Uniqueness
Compared to similar compounds, 2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O.C2H2O4/c31-24(19-29-15-8-1-2-9-16-29)28-25-21-12-6-7-13-23(21)27-26-22(25)14-17-30(26)18-20-10-4-3-5-11-20;3-1(4)2(5)6/h3-7,10-13H,1-2,8-9,14-19H2,(H,27,28,31);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEDULSYPZGYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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